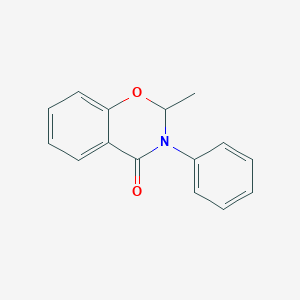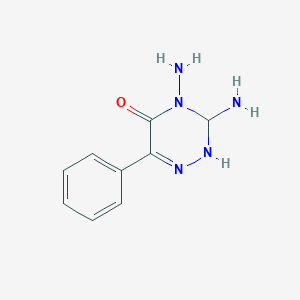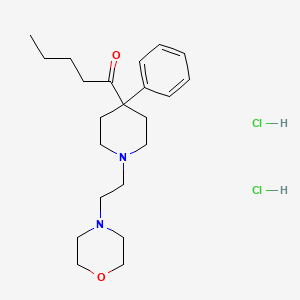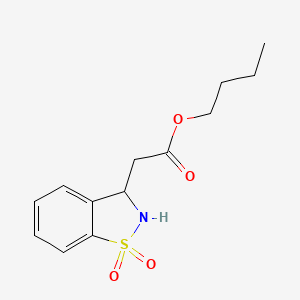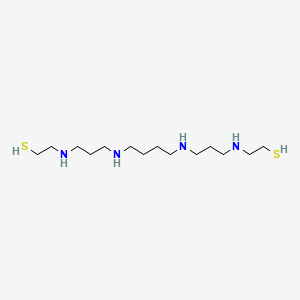
16-Isovalerylgitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Isovalerylgitoxin is a naturally occurring cardiac glycoside. It is a derivative of gitoxin, which is found in the Digitalis species of plants. Cardiac glycosides like this compound are known for their ability to increase the force of contraction of the heart muscle, making them valuable in the treatment of certain heart conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Isovalerylgitoxin typically involves the esterification of gitoxin with isovaleric acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gitoxin from Digitalis plants, followed by its esterification with isovaleric acid. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
16-Isovalerylgitoxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the glycoside or aglycone parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield deoxy derivatives.
Applications De Recherche Scientifique
16-Isovalerylgitoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of cardiac glycosides.
Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating heart conditions.
Industry: It is used in the development of new drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 16-Isovalerylgitoxin involves inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance the force of contraction of the heart muscle. The molecular targets include the sodium-potassium ATPase enzyme and the sodium-calcium exchanger.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digoxin: Another cardiac glycoside with similar effects but different pharmacokinetics.
Ouabain: A cardiac glycoside with a more potent effect on the sodium-potassium ATPase enzyme.
Digitoxin: Similar to digoxin but with a longer half-life.
Uniqueness
16-Isovalerylgitoxin is unique due to its specific esterification with isovaleric acid, which can influence its pharmacokinetic properties and biological activity. This modification can affect its absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
Propriétés
Numéro CAS |
26184-94-1 |
|---|---|
Formule moléculaire |
C46H72O15 |
Poids moléculaire |
865.1 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C46H72O15/c1-22(2)14-36(51)59-34-20-46(53)30-9-8-27-16-28(10-12-44(27,6)29(30)11-13-45(46,7)40(34)26-15-35(50)54-21-26)58-37-18-32(48)42(24(4)56-37)61-39-19-33(49)43(25(5)57-39)60-38-17-31(47)41(52)23(3)55-38/h15,22-25,27-34,37-43,47-49,52-53H,8-14,16-21H2,1-7H3/t23-,24-,25-,27-,28+,29+,30-,31+,32+,33+,34?,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+/m1/s1 |
Clé InChI |
WAUXRNRLQUPPMA-HHTDSMBASA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC([C@H]7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


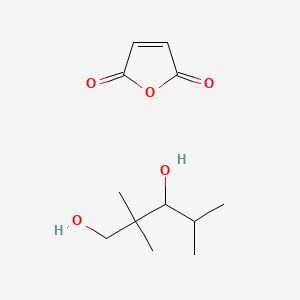
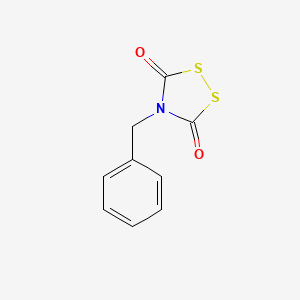

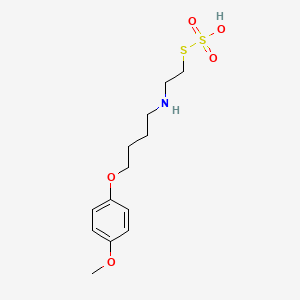
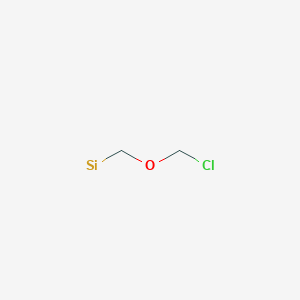
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

